Methyl 6-fluoroindoline-5-carboxylate
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Overview
Description
Methyl 6-fluoroindoline-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 6-fluoroindoline-5-carboxylate, often involves the Leimgruber–Batcho indole synthesis. This method typically includes the reaction of a nitroarene with a carbonyl compound, followed by reduction and cyclization steps . Specific reaction conditions, such as the use of SnCl2 and NaOAc in THF, can yield high purity products .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoroindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Methyl 6-fluoroindoline-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 6-fluoroindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-fluoroindoline-5-carboxylate include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl 6-fluoro-2,3-dihydro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h4-5,12H,2-3H2,1H3 |
InChI Key |
NDWATJYNKBAJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)CCN2)F |
Origin of Product |
United States |
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